molecular formula C19H21ClN2O4S B5715785 N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No. B5715785
M. Wt: 408.9 g/mol
InChI Key: SPOQSVNOFJUAGW-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CT-3 is a cannabinoid receptor agonist, which means it binds to and activates cannabinoid receptors in the body.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide binds to and activates cannabinoid receptors in the body, specifically the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in modulating inflammation and immune responses. Activation of the CB2 receptor by N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines, resulting in a reduction of inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its neuroprotective and analgesic effects, N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to reduce oxidative stress, improve mitochondrial function, and enhance antioxidant defenses. N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, reduce blood pressure, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for the specific modulation of immune and inflammatory responses. N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide also has a favorable safety profile, with no reported adverse effects in animal studies. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its relatively low potency compared to other cannabinoid receptor agonists, which may require higher doses for therapeutic effects.

Future Directions

There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, which are characterized by immune dysregulation and inflammation. Another area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in combination with other drugs for cancer treatment, which may enhance the efficacy of chemotherapy and reduce its side effects. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide and its potential for clinical applications.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-thiophenecarboxylic acid, followed by the addition of piperidine and the subsequent formation of the carboxamide group. The final product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroprotection, pain management, and cancer treatment. In neuroprotection, N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to protect against oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In pain management, N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain. In cancer treatment, N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-25-15-11-14(16(26-2)10-13(15)20)21-18(23)12-5-7-22(8-6-12)19(24)17-4-3-9-27-17/h3-4,9-12H,5-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOQSVNOFJUAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

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